2-Azaspiro[4.4]nonane-7-carboxylic acid
Description
2-Azaspiro[44]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-1-2-9(5-7)3-4-10-6-9/h7,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYXZINCEGSWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of N-allyl-2-bromoaniline with carboxylic nucleosides, followed by cyclization to form the spirocyclic ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Azaspiro[4.4]nonane-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-Azaspiro[4.4]nonane-7-carboxylic acid serves as a building block in the synthesis of complex molecules. Its unique spirocyclic structure allows chemists to create novel compounds with specific spatial arrangements .
- Biology This compound is valuable in studies involving enzyme inhibition and protein-ligand interactions. Researchers use it to explore how the compound interacts with biological molecules, affecting their activity and metabolic pathways.
- Medicine The potential use of 2-Azaspiro[4.4]nonane-7-carboxylic acid is investigated in drug development and as a pharmacological tool.
- Industry It may be used in the production of specialty chemicals and materials.
Chemical Reactions and Modifications
2-Azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, which expands its utility in synthesizing diverse compounds.
- Oxidation The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate () and chromium trioxide ().
- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, using reducing agents such as lithium aluminum hydride () and sodium borohydride ().
- Substitution The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions, which may involve reagents like alkyl halides or acyl chlorides.
The products of these reactions depend on the specific reagents and conditions used.
Derivatives and Specific Applications
- Ciprofloxacin Congeners: In the synthesis of novel fluoroquinolones, it has been used to create antibacterial agents . Several synthesized compounds displayed activity against ESKAPE pathogens, with effectiveness against Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis .
- 2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid: This derivative is used as a building block in complex organic molecule synthesis. The BOC group protects the amine functionality, enabling selective reactions at other sites on the molecule, crucial in multi-step synthesis processes.
- GABAAR Ligands: Carboxylic acid-containing GABAAR ligands have high aqueous solubility, low permeability, and low cell toxicity .
- Spirocyclic Scaffolds: Used in the preparation of novel racemic spirocyclic scaffolds for creating compound libraries .
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid
- Benzo 2-azaspiro[4.4]nonane
Uniqueness
2-Azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound in various research applications .
Biological Activity
2-Azaspiro[4.4]nonane-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme interactions, and potential therapeutic applications.
Structural Characteristics
The molecular structure of 2-azaspiro[4.4]nonane-7-carboxylic acid features a spirocyclic arrangement with two nitrogen atoms contributing to its unique properties. The compound's molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of approximately 239.3 g/mol. Its distinctive structure allows for various interactions with biological targets, which are crucial for its activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 2-azaspiro[4.4]nonane-7-carboxylic acid. For instance, derivatives have shown activity against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2-Azaspiro[4.4]nonane-7-carboxylic acid | Moderate against Staphylococcus aureus | 8 |
| Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate | Antimicrobial | 5 |
| 1,4-Dithia-7-azaspiro[4.4]nonane | Potential anticancer activity | Not specified |
These findings suggest that the azaspiro framework may enhance the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing limited efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa .
Enzyme Interactions
The biological activity of 2-azaspiro[4.4]nonane-7-carboxylic acid is also attributed to its interactions with various enzymes:
- Enzyme Inhibition : The compound can inhibit carboxylesterases, enzymes that hydrolyze ester bonds, potentially altering metabolic pathways.
- Protein-Ligand Interactions : The nitrogen atoms within the spiro structure can form hydrogen bonds with biological molecules, influencing their activity .
The mechanism by which 2-azaspiro[4.4]nonane-7-carboxylic acid exerts its biological effects involves binding to specific molecular targets, such as enzymes and receptors. This interaction can lead to conformational changes in these proteins, modifying their activity and impacting various biochemical pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-azaspiro[4.4]nonane-7-carboxylic acid:
- Antibacterial Evaluation : A study evaluated the antibacterial properties of several azaspiro compounds against ESKAPE pathogens using the Kirby–Bauer disk diffusion method and minimum inhibitory concentration (MIC) assessments . The results indicated that certain derivatives displayed potent antibacterial activity comparable to established antibiotics like ciprofloxacin.
- Synthesis and Biological Activity : Research focusing on the synthesis of azaspiro compounds has revealed that modifications to the spirocyclic structure can enhance biological activities, including antimicrobial and anticancer effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-azaspiro[4.4]nonane-7-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or [3+2] cycloaddition reactions. Key intermediates, such as tert-butyl-protected derivatives (e.g., tert-butyl 2-azaspiro[4.4]nonane-7-carboxylate), are often synthesized using Boc (tert-butoxycarbonyl) protection to prevent side reactions . Characterization relies on -NMR and -NMR to confirm spirocyclic geometry, while LC-MS validates purity (>95%) .
Q. How is the stereochemical integrity of 2-azaspiro[4.4]nonane-7-carboxylic acid maintained during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are employed to control stereochemistry. X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments in NMR are critical for confirming absolute configuration .
Q. What analytical techniques are used to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies use HPLC to monitor degradation products under stress conditions (e.g., 40°C, 75% humidity). Buffered solutions (pH 1–10) are analyzed over 14 days to identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. How do structural modifications at the spiro junction (e.g., ring size, substituents) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replacing the [4.4] spiro system with [4.5] or [3.5] rings alters conformational flexibility, impacting target binding. For example, (S)-2-azaspiro[4.4]nonane-3-carboxylate shows higher SARS-CoV-2 main protease (M) inhibition () compared to [4.5] analogs due to better S2 pocket accommodation .
- Experimental Design :
| Spiro System | Protease Inhibition (, µM) | Metabolic Stability (t, h) |
|---|---|---|
| [4.4] | 0.8 | 4.2 |
| [4.5] | 2.1 | 3.1 |
| [3.5] | 5.6 | 1.9 |
| Data sourced from enzymatic assays and microsomal stability studies . |
Q. How can computational modeling guide the design of 2-azaspiro[4.4]nonane derivatives for target-specific applications?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict binding modes to targets like M. For instance, MPI60’s P2 (S)-2-azaspiro[4.4]nonane-3-carboxylate group forms hydrogen bonds with Gly143 and His164 residues, enhancing affinity .
Q. How should researchers resolve contradictions in activity data between in vitro and in vivo models?
- Methodological Answer :
- Step 1 : Verify compound stability in biological matrices (e.g., plasma) using LC-MS/MS to rule out degradation .
- Step 2 : Assess pharmacokinetic parameters (e.g., bioavailability, clearance) in rodent models. Poor in vivo efficacy may stem from rapid hepatic metabolism, necessitating prodrug strategies .
- Step 3 : Validate target engagement via ex vivo assays (e.g., Western blot for protease inhibition in tissue samples) .
Q. What strategies optimize metabolic stability while retaining potency in 2-azaspiro[4.4]nonane derivatives?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP450 oxidation .
- Replace ester linkages with amides to reduce hydrolytic susceptibility, as seen in MPI60 ( in human liver microsomes) .
Data Analysis and Validation
Q. How are purity and enantiomeric excess (ee) quantified during scale-up synthesis?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. ee >99% is required for pharmacological studies .
- HRMS (High-Resolution Mass Spectrometry) confirms molecular formula accuracy (e.g., , observed m/z 198.1125 vs. calculated 198.1130) .
Q. What statistical methods are used to validate dose-response relationships in enzyme inhibition assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
